(1-isopropyl-1H-pyrazol-5-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

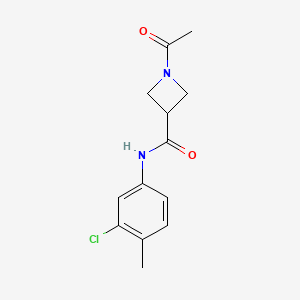

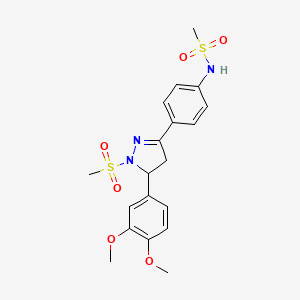

“(1-isopropyl-1H-pyrazol-5-yl)acetonitrile” is a chemical compound with the molecular formula C8H11N3 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular weight of “this compound” is 149.19 . The IUPAC name is 2-(2-propan-2-ylpyrazol-3-yl)acetonitrile . The compound has a complexity of 167 and a topological polar surface area of 41.6 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 149.19 and a molecular formula of C8H11N3 . It has a complexity of 167, a topological polar surface area of 41.6, and an XLogP3 of 0.6 .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Chemistry

A series of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was synthesized using pyrazole carboxylic acid and amines in the presence of TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile. This process achieved high yield and purity, indicating a method for synthesizing complex pyrazole derivatives (Prabakaran, Khan, & Jin, 2012).

Research demonstrates the utility of acetonitrile derivatives, including (1-isopropyl-1H-pyrazol-5-yl)acetonitrile, in the acylation of amines and pyrazole to synthesize new amides and 1-acylpyrazole. This process involved the hydrolysis of previously synthesized acetonitrile derivatives (Arutjunyan et al., 2013).

Novel Applications in Biochemistry and Pharmacology

The reaction of 2-(1-ethoxyalkylidene)-3-oxoalkanenitriles (acrylonitriles) with hydrazines yielded 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles. This synthesis provides a route to novel pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones, which may exhibit interesting biological properties (Mcfadden & Huppatz, 1991).

Synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a one-pot, four-component condensation reaction using acetonitrile as a solvent, demonstrates the potential for creating complex pyrazole derivatives with potential pharmacological applications (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Application in Material Science and Catalysis

- A study on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands shows the potential application of pyrazole derivatives in material science. The study emphasizes the formation of monomeric and dimeric complexes in different solvents, showcasing the versatility of pyrazole-based ligands (Guerrero et al., 2008).

Environmental and Analytical Chemistry Applications

- The selective liquid-liquid extraction of Fe(II) and Cd(II) using bidentate pyrazole ligands indicates the potential environmental application of pyrazole derivatives in the selective extraction of metal ions, which could be significant in environmental remediation and analysis (Lamsayah et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile are currently unknown. This compound is a type of pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives have been found to affect various biological pathways, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways influenced by this compound and their downstream effects are subjects of ongoing research.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Pyrazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

2-(2-propan-2-ylpyrazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-7(2)11-8(3-5-9)4-6-10-11/h4,6-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZQZCVXIFYBMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002138.png)

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3002140.png)

![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3002148.png)

![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3002149.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002153.png)